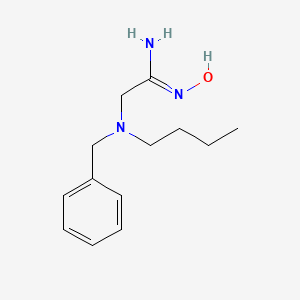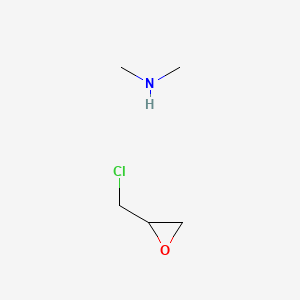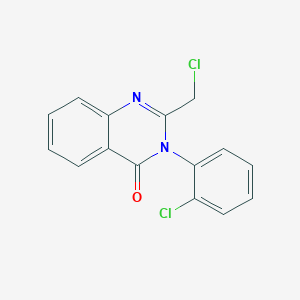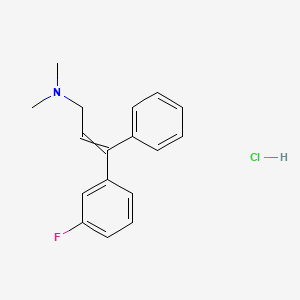![molecular formula C23H32O4 B13427465 (6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)
(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione is a complex organic compound with a unique structure
Métodos De Preparación
The synthesis of (6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione involves multiple steps, including the formation of the benzochromene core and subsequent functionalization. The synthetic routes typically involve:
Formation of the benzochromene core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the ethoxy, trimethyl, and pentyl groups through various organic reactions such as alkylation and esterification.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione can be compared with other similar compounds, such as:
Benzochromenes: Other benzochromene derivatives with different functional groups.
Chromenes: Compounds with a similar core structure but lacking the benzo-fused ring.
Flavonoids: Naturally occurring compounds with a similar core structure but different functional groups and biological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting properties, which distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C23H32O4 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(6aR,9S)-9-ethoxy-6,6,9-trimethyl-3-pentyl-7,8-dihydro-6aH-benzo[c]chromene-1,4-dione |
InChI |
InChI=1S/C23H32O4/c1-6-8-9-10-15-13-18(24)19-16-14-23(5,26-7-2)12-11-17(16)22(3,4)27-21(19)20(15)25/h13-14,17H,6-12H2,1-5H3/t17-,23+/m1/s1 |
Clave InChI |
IKNNPZHOLUQDDI-HXOBKFHXSA-N |
SMILES isomérico |
CCCCCC1=CC(=O)C2=C(C1=O)OC([C@H]3C2=C[C@@](CC3)(C)OCC)(C)C |
SMILES canónico |
CCCCCC1=CC(=O)C2=C(C1=O)OC(C3C2=CC(CC3)(C)OCC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)](/img/structure/B13427401.png)
![(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B13427409.png)

![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13427416.png)
![(3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B13427417.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B13427421.png)
![(1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13427429.png)
![5-Fluorobenzo[b]thiophene-7-carbaldehyde](/img/structure/B13427442.png)


![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)

